molecular formula C11H8ClFN2O B8309637 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine

Cat. No.: B8309637
M. Wt: 238.64 g/mol
InChI Key: JESGBIZCEDWIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluorobenzyloxy)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-4-[(4-fluorophenyl)methoxy]pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

JESGBIZCEDWIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.6 M n-hexane solution, 10.1 mL) was added to tetrahydrofuran solution (12 mL) of 4-fluorobenzyl alcohol (3.08 mL) at −78° C., and stirred at the same temperature for 30 minutes. This reaction liquid was gradually added to tetrahydrofuran suspension (24 mL) of 2,4-dichloropyrimidine (4.0 g) and stirred at room temperature for 2 hours. After addition of water, the reaction liquid was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. Concentrating the solvent under reduced pressure, the residue was crystallized from mixed solvent of chloroform and hexane to provide the title compound (4.36 g, 68%).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

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